N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide
Description
N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted aromatic ring linked via an amide bond to a hydroxyethyl group bearing a 2,5-dimethylfuran moiety.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-7-14(11(2)21-10)15(18)9-17-16(19)12-5-4-6-13(8-12)20-3/h4-8,15,18H,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGTEZFSQSBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with dimethyl groups:
Attachment of the hydroxyethyl group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.
Formation of the benzamide moiety: The final step involves the coupling of the substituted furan with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Ethers or esters depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- Hydroxyethyl linker : Introduces conformational flexibility and hydrogen-bonding.
- 2,5-Dimethylfuran substituent : Enhances lipophilicity and may influence metabolic stability.
Table 1: Structural Comparison with Analogs
Key Observations :
- The hydroxyethyl linker in the target compound contrasts with the aminoethyl group in CoPo-22, which is critical for quinoline binding .
Mechanistic Implications :
- The methoxy group in the target compound may enhance metabolic stability compared to methyl or hydroxyl substituents (e.g., ).
- The furan ring could confer improved bioavailability over bulkier heterocycles (e.g., quinoline in CoPo-22) due to reduced molecular weight.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Trends :
- The target compound’s lower molecular weight compared to CoPo-22 may enhance bioavailability.
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide is a compound with a complex structure that has garnered interest in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C19H22N2O5S
- Molecular Weight : 390.45 g/mol
- CAS Number : 2309774-97-6
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate various signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.
- Target Interaction : The compound is thought to interact with proteins involved in cell cycle regulation and apoptosis, potentially leading to the inhibition of tumor growth.
- Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest in the G1 phase, which is crucial for preventing uncontrolled cell division.
Antitumor Effects
Several studies have reported on the antitumor properties of this compound:
- In vitro Studies : In cultured melanoma cells, the compound demonstrated significant inhibition of cell proliferation and induced apoptosis through proteasomal degradation pathways.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Inhibition of melanoma cell growth | |
| Cell Cycle Arrest | Induction of G1 phase arrest | |
| Apoptosis Induction | Increased markers for apoptosis in treated cells |
Case Studies
-
Melanoma Treatment : A study conducted on melanoma cells demonstrated that treatment with this compound led to a significant decrease in melanin production and cell viability. The mechanism was linked to the downregulation of TRP-2 protein levels, which is associated with melanin synthesis.
"Our results indicate that A(3)B(5) downregulates melanin production and melanoma cell growth via proteosomal degradation of TRP-2" .
- Cell Line Studies : In various cancer cell lines, the compound exhibited cytotoxic effects at micromolar concentrations. The findings suggest a broad spectrum of activity against different cancer types.
Safety and Toxicology
While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile:
- Toxicity Assessments : Initial toxicity studies indicate that the compound has a favorable safety margin; however, further studies are required to fully elucidate its toxicological profile.
Table 2: Toxicity Overview
| Parameter | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Chronic Exposure | Further studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
